3,4,5-Trimethoxycocaine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxycocaine hydrochloride is a chemical compound with the molecular formula C20H27NO7 · HCl and a molecular weight of 429.89 . It is a derivative of cocaine, modified with three methoxy groups at the 3, 4, and 5 positions on the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxycocaine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a precursor molecule, often a tropane derivative.
Methoxylation: The benzene ring is methoxylated at the 3, 4, and 5 positions using methoxy reagents under specific reaction conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in publicly available sources. it is likely that the process involves large-scale chemical synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxycocaine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4,5-Trimethoxycocaine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of cocaine derivatives.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as pain management and treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxycocaine hydrochloride involves its interaction with the central nervous system. It is believed to exert its effects by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Cocaine: The parent compound from which 3,4,5-Trimethoxycocaine hydrochloride is derived.
3,4,5-Trimethoxyphenethylamine: A related compound with similar methoxy substitutions on the benzene ring.
3,4,5-Trimethoxyamphetamine: Another compound with methoxy groups at the same positions but with an amphetamine backbone.
Uniqueness
This compound is unique due to its specific chemical structure, which combines the tropane backbone of cocaine with methoxy substitutions. This structural modification may result in distinct pharmacological properties and potential therapeutic applications compared to its parent compound and other similar molecules.
Properties
CAS No. |
156301-59-6 |
---|---|
Molecular Formula |
C20H27NO7 |
Molecular Weight |
393.436 |
IUPAC Name |
methyl (1S,3S,4R,5R)-8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-4-carboxylate |
InChI |
InChI=1S/C20H27NO7/c1-21-12-6-7-13(21)17(20(23)27-5)14(10-12)28-19(22)11-8-15(24-2)18(26-4)16(9-11)25-3/h8-9,12-14,17H,6-7,10H2,1-5H3/t12-,13+,14-,17+/m0/s1 |
InChI Key |
QXCDXRYKFKIOPT-QDEZUTFSSA-N |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC |
Synonyms |
3,4,5-Trimethoxycocaine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.